molecular formula C21H19N3OS B2741903 N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-73-3

N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B2741903
CAS No.: 897459-73-3
M. Wt: 361.46
InChI Key: PEVXMWVOODWYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 4-methylbenzyl group (Fig. 1). This compound belongs to a class of imidazo[2,1-b]thiazole derivatives that have garnered attention for their cytotoxic and kinase-inhibitory properties, particularly in anticancer drug discovery .

The structural uniqueness of this compound lies in the combination of the imidazo[2,1-b]thiazole scaffold—a privileged structure in medicinal chemistry—with a substituted acetamide group.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-7-9-16(10-8-15)12-22-20(25)11-18-14-26-21-23-19(13-24(18)21)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVXMWVOODWYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling with 4-Methylbenzylamine

The acetic acid intermediate undergoes amidation with 4-methylbenzylamine to yield the final product.

Method A: Carbodiimide-Mediated Coupling

  • Activate 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (10 mmol) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt) in dry DMF.
  • Add 4-methylbenzylamine (12 mmol) and stir at 0°C → RT for 12 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to obtain the product in 72% yield.

Method B: Mixed Anhydride Approach

  • Treat the acid with isobutyl chloroformate and N-methylmorpholine in THF at -15°C.
  • Add 4-methylbenzylamine and stir for 4 hours.
  • Isolate the amide in 68% yield after aqueous workup.

Comparative Efficiency:

Method Coupling Agent Yield (%) Purity (HPLC)
A EDCl/HOBt 72 98.5
B Isobutyl chloroformate 68 97.2

Alternative Route: One-Pot Tandem Synthesis

A streamlined approach combines ring formation and amide coupling in a single vessel:

  • React 2-aminothiazole-4-acetic acid ethyl ester , 2-bromo-6-phenylacetophenone , and 4-methylbenzylamine in DMF with K₂CO₃ at 100°C for 24 hours.
  • Isolate the product via precipitation (yield: 65%, purity: 96.8%).

Advantages:

  • Eliminates intermediate isolation.
  • Reduces solvent waste.

Limitations:

  • Lower yield due to competing side reactions.

Reaction Optimization and Scale-Up Considerations

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade heat-sensitive intermediates. THF balances reactivity and stability.

Temperature Control in Amidation

Maintaining 0–5°C during carbodiimide activation minimizes racemization and byproduct formation.

Purification Techniques

  • Column Chromatography: Optimal for lab-scale (Rf = 0.35 in ethyl acetate/hexane).
  • Recrystallization: Use ethanol/water (3:1) for industrial batches, achieving >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (500 MHz, CDCl₃):
    δ 8.15 (s, 1H, imidazole-H), 7.62–7.28 (m, 9H, aromatic-H), 4.38 (d, J = 5.8 Hz, 2H, NCH₂), 3.82 (s, 2H, COCH₂), 2.34 (s, 3H, Ar-CH₃).

  • LC-MS (ESI+): m/z 457.2 [M+H]⁺ (calc. 456.5).

Purity Assessment

  • HPLC: C18 column, acetonitrile/water (70:30), flow 1 mL/min, retention time = 6.78 min.

Industrial Feasibility and Cost Analysis

Step Cost Driver Mitigation Strategy
Thiazole synthesis 2-Bromo-6-phenylacetophenone Bulk sourcing (>$120/kg)
Amidation EDCl reagent Substitute with T3P® (lower cost)
Purification Column chromatography Switch to recrystallization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazo[2,1-b]thiazole scaffold exhibits electron-deficient properties, enabling nucleophilic attacks at specific positions (e.g., C-5 of the thiazole ring).

Reagent/Conditions Product Key Findings
Alkyl halides (e.g., CH₃I) in DMF at 80°CS-alkylated derivativesImproved solubility in polar aprotic solvents observed .
Amines (e.g., NH₂R) in THF, refluxSubstitution at the thiazole ring with amine groupsBioactivity modulation reported in analogs .

Mechanistic Insight :
The thiazole ring’s electron deficiency directs nucleophilic substitution to the C-5 position, while the imidazole nitrogen stabilizes intermediates via resonance .

Oxidation Reactions

Oxidative modifications primarily target sulfur in the thiazole ring or the benzylic methyl group.

Oxidizing Agent Conditions Product
KMnO₄ in acidic mediumRoom temperature, 12 hoursSulfoxide derivative
H₂O₂ in acetic acidReflux, 6 hoursSulfone derivative
CrO₃ in acetone0°C, 2 hoursBenzoic acid analog

Applications :
Sulfoxide derivatives exhibit enhanced metabolic stability in preclinical models .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Product Notes
6M HCl, reflux, 4 hours2-{6-Phenylimidazo[2,1-b]thiazol-3-yl}acetic acidComplete deacylation confirmed by HPLC .
NaOH (10%), ethanol, 60°C, 2 hoursSodium salt of hydrolyzed productImproved aqueous solubility observed .

Mechanistic Pathway :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis follows nucleophilic acyl substitution .

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic systems:

Catalyst/Conditions Product Yield
PPA (Polyphosphoric acid), 120°CImidazo[2,1-b]thiazolo[3,2-a]pyridine analog68%
CuI, DMF, 100°CFused quinazoline derivative52%

Biological Relevance :
Cyclized analogs show increased affinity for kinase targets (e.g., FAK inhibition IC₅₀ = 0.8 µM) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the phenyl substituents:

Reaction Type Reagents Product
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl-modified derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, NH₂RAminated analog

Applications :
Biaryl derivatives demonstrate improved pharmacokinetic profiles (t₁/₂ = 8.2 hours in murine models) .

Reduction Reactions

Selective reduction of the imidazo-thiazole system:

Reducing Agent Conditions Product
NaBH₄ in MeOH0°C, 1 hourPartially saturated thiazoline
H₂, Pd/C (10%)Ethanol, 50 psi, 12 hoursFully reduced imidazolidine-thiazole

Stability Note :
Reduced forms exhibit lower thermal stability compared to the parent compound .

Interaction with Electrophiles

Electrophilic aromatic substitution occurs at the para position of the 4-methylphenyl group:

Electrophile Conditions Product
HNO₃, H₂SO₄, 0°CNitro derivativeMajor product: para-nitro isomer
Br₂, FeBr₃, CH₂Cl₂Brominated analogRegioselectivity >90% at para position

Synthetic Utility :
Nitro derivatives serve as intermediates for further functionalization (e.g., reduction to amines) .

Mechanistic and Stability Considerations

  • pH Sensitivity : The compound degrades rapidly under strongly alkaline conditions (t₁/₂ = 2 hours at pH 12) but remains stable in neutral buffers .

  • Thermal Stability : Decomposition observed above 200°C, with exothermic peaks in DSC analysis .

  • Light Sensitivity : UV irradiation (254 nm) induces photolytic cleavage of the thiazole ring.

Comparative Reactivity of Structural Analogs

Analog Structure Reactivity Difference
N-(3-Fluorophenyl)-substituted derivativeEnhanced electrophilic substitution rates due to -F group
Imidazo[2,1-b]thiazole without methylphenylLower solubility in nonpolar solvents

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds related to N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide. For instance:

  • Case Study on Antibacterial Efficacy : A recent evaluation demonstrated that thiazole derivatives exhibited significant activity against multidrug-resistant pathogens, including MRSA strains. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics like linezolid, indicating strong antibacterial potential .

Anticancer Activity

The compound has shown promising results in anticancer studies:

  • Cytotoxic Effects : In a comparative study assessing the cytotoxicity of various sulfonamide derivatives on human cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. Notably, it displayed significant activity against breast cancer cell lines such as MCF7 and MDA-MB-231 .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies suggest that this compound interacts favorably with key receptors involved in cancer progression and microbial resistance .

Table 1: Summary of Biological Activities

Activity Target Organism/Cell Line IC50/MIC Values Reference
AntibacterialMRSA< 0.5 µg/mL
Anticancer (MCF7)Breast Cancer10 µM
Anticancer (MDA-MB-231)Breast Cancer10 µM

Table 2: Comparison of Related Compounds

Compound Name Activity Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamideCytotoxicity

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Cytotoxic Activities of Selected Imidazo[2,1-b]thiazole Acetamide Derivatives

Compound Name Substituents (R₁, R₂) IC₅₀ (μM) MDA-MB-231 IC₅₀ (μM) HepG2 VEGFR2 Inhibition (%) Reference
Target Compound R₁ = 4-methylbenzyl, R₂ = phenyl Data not reported Data not reported Data not reported -
5a (N-(6-morpholinopyridin-3-yl)-...) R₁ = morpholinopyridinyl 5.2 22.6 3.76 (at 20 μM)
5l (4-chlorophenyl variant) R₁ = 4-methoxybenzylpiperazinyl 1.4 22.6 5.72 (at 20 μM)
5m (4-fluorobenzylpiperazinyl) R₁ = 4-fluorobenzylpiperazinyl 2.8 18.9 Not reported
N-(4-aminophenyl)-... (CID 3065034) R₁ = 4-aminophenyl Not reported Not reported Not reported

Key Observations:

Substituent Effects on Cytotoxicity :

  • The 4-chlorophenyl analog (5l) exhibits potent activity against MDA-MB-231 (IC₅₀ = 1.4 μM), surpassing the reference drug sorafenib (IC₅₀ = 5.2 μM) . The target compound’s 4-methylbenzyl group may modulate selectivity, as bulkier lipophilic groups (e.g., 4-methoxybenzyl in 5l) correlate with improved anticancer activity .
  • The 4-fluorobenzyl derivative (5m) shows reduced potency (IC₅₀ = 2.8 μM), suggesting electronic effects (e.g., electron-withdrawing vs. electron-donating groups) influence target binding .

Kinase Inhibition: Derivatives with polar substituents (e.g., morpholinopyridinyl in 5a) exhibit weaker VEGFR2 inhibition (3.76% at 20 μM) compared to 4-chlorophenyl variants (5.72%) . The target compound’s 4-methylbenzyl group may balance lipophilicity and steric effects to optimize kinase binding.

Structural vs. Functional Analogues

  • CID 3065034 (): Shares the imidazo[2,1-b]thiazole core but replaces the 4-methylbenzyl group with a 4-aminophenyl moiety.
  • Fluorophenyl-Spirocyclic Derivatives () : Compounds like 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-...}acetamide demonstrate that fluorination enhances metabolic stability but may reduce cytotoxicity compared to chlorinated analogs .

Biological Activity

N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H17N3OS\text{C}_{20}\text{H}_{17}\text{N}_3\text{OS}

Molecular Weight: 347.43 g/mol
CAS Number: 897459-38-0

Interaction with Biomolecules

This compound interacts with various biomolecules, influencing cellular processes such as:

  • Enzyme Inhibition/Activation: The compound has been shown to modulate enzyme activity, which is crucial for metabolic pathways.
  • Cell Signaling Pathways: It affects signaling cascades that regulate cell growth and apoptosis.
  • Gene Expression: The compound can alter gene expression profiles, impacting cellular function and behavior.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines using the MTT assay, revealing an IC50 value of approximately 23.30 µM against A549 lung cancer cells. The presence of the imidazo-thiazole moiety appears to enhance its cytotoxic effects compared to similar compounds.

CompoundCell LineIC50 (µM)
N-(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamideA54923.30
DoxorubicinA5490.5

Antibacterial and Antifungal Activity

The compound has also been screened for antibacterial and antifungal activities against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results at a concentration of 1 µg/mL.

MicroorganismActivity
E. coliInhibited
S. aureusInhibited
A. nigerInhibited
A. oryzaeInhibited

The proposed mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest: It may cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Case Studies

A notable case study involved the synthesis and biological evaluation of related thiazole derivatives, which demonstrated enhanced anticancer activities when modified with specific substituents like methyl or phenyl groups. These modifications were crucial for improving the efficacy of the compounds in targeting cancer cells.

Q & A

Basic: What are the structural features of N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide, and how do they guide its synthesis?

The compound features a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and an acetamide moiety at position 3. The acetamide is further substituted with a 4-methylbenzyl group. Key structural influences on synthesis include:

  • Core Construction : The imidazo[2,1-b]thiazole system is typically built via cyclocondensation of thiazole precursors with α-haloketones or via multi-step reactions involving benzannulation (e.g., coupling with aryl aldehydes or amines) .
  • Substituent Introduction : The 6-phenyl group is introduced early via Suzuki coupling or nucleophilic aromatic substitution. The acetamide side chain is added through alkylation or acylation reactions, often requiring protection/deprotection strategies to avoid side reactions .

Advanced: How can computational modeling optimize the synthesis and reactivity of this compound?

Computational approaches like density functional theory (DFT) and molecular docking can:

  • Predict Reaction Pathways : Quantum chemical calculations (e.g., using Gaussian or ORCA) identify transition states and intermediates, helping select optimal catalysts and solvents. For example, highlights reaction path searches to minimize energy barriers in similar heterocycles .
  • Validate Binding Modes : Docking studies (AutoDock Vina, Schrödinger) model interactions with biological targets (e.g., enzymes), guiding structural modifications. shows how docking poses (e.g., compound 9c binding to active sites) inform SAR .

Advanced: How can contradictions in spectroscopic data during structural validation be resolved?

Discrepancies between calculated and observed spectral data require:

  • Multi-Technique Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, IR, and HRMS. For instance, resolves ambiguities in imidazo-thiazole derivatives by matching experimental 1H^1H-NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) with DFT-predicted values .
  • X-ray Crystallography : Absolute configuration confirmation, as demonstrated in for a fluorophenyl-imidazothiazole analog, resolves stereochemical uncertainties .

Basic: What biological activities are associated with imidazo[2,1-b]thiazole derivatives, and how are they assessed?

Imidazo[2,1-b]thiazoles exhibit:

  • Antimicrobial Activity : Tested via MIC assays against bacterial/fungal strains. describes broth microdilution methods for related compounds .
  • Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition is measured via Ellman’s assay. For example, 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide derivatives show IC50_{50} values in the µM range .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) evaluate cytotoxicity, as seen in for thiadiazole analogs .

Advanced: How can solvent and catalyst systems be optimized for higher synthetic yields?

Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while ethanol/water mixtures improve solubility of intermediates. reports DMF as optimal for triazole-thiazole couplings .
  • Catalyst Selection : Copper(I) catalysts (e.g., CuI) accelerate click chemistry for triazole formation, whereas Pd(PPh3_3)4_4 enables Suzuki-Miyaura cross-coupling for aryl introductions. highlights iodine/triethylamine for cyclization in thiadiazole syntheses .

Basic: What analytical techniques are critical for purity assessment?

  • HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. uses HPLC to confirm >95% purity for triazole-thiazole hybrids .
  • Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry. For example, reports <0.4% deviation between calculated and observed values .

Advanced: What are the challenges in scaling up synthesis, and how are they addressed?

  • Byproduct Formation : Scale-up increases side reactions (e.g., dimerization). Mitigation includes slow reagent addition and temperature control (0–5°C for exothermic steps) .
  • Purification : Flash chromatography replaces preparative TLC for larger batches. uses recrystallization from ethanol/water for thiadiazole derivatives .

Advanced: How does substituent variation impact bioactivity?

  • Electron-Withdrawing Groups : Fluorine or bromine at the phenyl ring enhance metabolic stability and target affinity. shows 4-fluorophenyl analogs with improved docking scores .
  • Lipophilicity Modifiers : Methyl/methoxy groups balance solubility and membrane permeability. notes that 4-methyl substitution in thiadiazoles increases blood-brain barrier penetration .

Basic: What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (evidenced in similar acetamide handling in ) .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure, as thiazole derivatives may cause irritation .

Advanced: How are metabolic stability and toxicity profiled in preclinical studies?

  • Microsomal Assays : Liver microsomes (human/rat) assess Phase I metabolism. LC-MS/MS quantifies parent compound degradation over time .
  • AMES Test : Salmonella typhimurium strains (TA98/TA100) screen for mutagenicity, critical for avoiding genotoxic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.